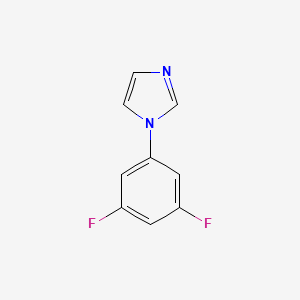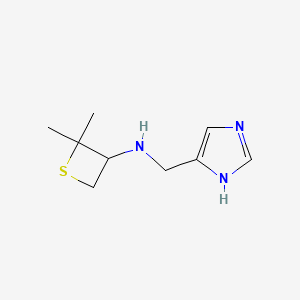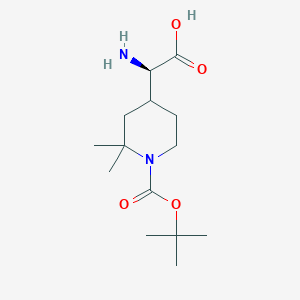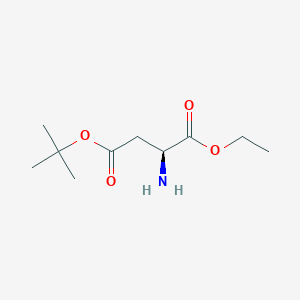
4-(tert-Butyl) 1-ethyl L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl) 1-ethyl L-aspartate: is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol It is a derivative of L-aspartic acid, where the carboxyl group is esterified with tert-butyl and ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl) 1-ethyl L-aspartate typically involves the esterification of L-aspartic acid. One common method is the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction proceeds at room temperature or slightly elevated temperatures (around 50°C) in the presence of alcohols such as methanol, ethanol, or propanol . The esterification process requires an excess of TMSCl to ensure complete conversion of the carboxyl groups to esters.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The flow microreactor system allows for precise control of reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(tert-Butyl) 1-ethyl L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(tert-Butyl) 1-ethyl L-aspartate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of amino acid metabolism.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl) 1-ethyl L-aspartate involves its interaction with specific molecular targets and pathways. As an ester derivative of L-aspartic acid, it can participate in biochemical reactions that involve amino acid metabolism. The compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of L-aspartic acid and the corresponding alcohols .
Comparaison Avec Des Composés Similaires
L-Aspartic Acid: The parent compound, which lacks the ester groups.
tert-Butyl L-Aspartate: A similar compound with only the tert-butyl ester group.
Ethyl L-Aspartate: A similar compound with only the ethyl ester group.
Uniqueness: 4-(tert-Butyl) 1-ethyl L-aspartate is unique due to the presence of both tert-butyl and ethyl ester groups. This dual esterification provides distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its mono-esterified counterparts .
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-O-tert-butyl 1-O-ethyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C10H19NO4/c1-5-14-9(13)7(11)6-8(12)15-10(2,3)4/h7H,5-6,11H2,1-4H3/t7-/m0/s1 |
Clé InChI |
TYNPXHMBKIYRME-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC(=O)OC(C)(C)C)N |
SMILES canonique |
CCOC(=O)C(CC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



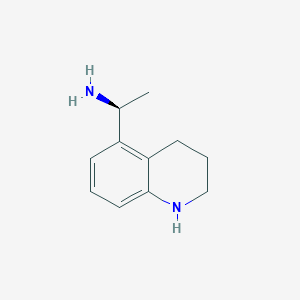

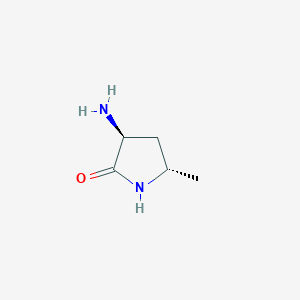
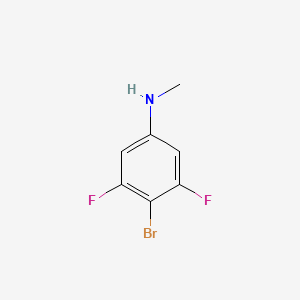
![2-((S)-7-(3-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)-N-((S)-1-cyclohexyl-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B12986904.png)
![(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol](/img/structure/B12986909.png)
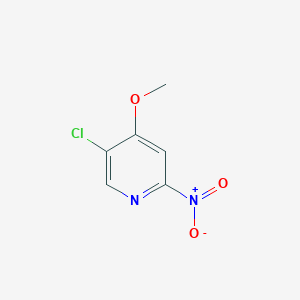
![tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12986922.png)
![8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12986925.png)
